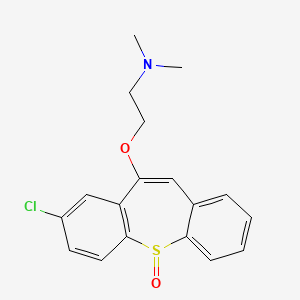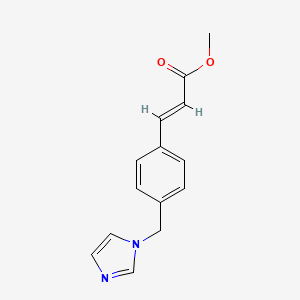
奥扎格雷甲酯
描述
Ozagrel Methyl Ester is an impurity of Ozagrel, an antiplatelet drug that acts as a thromboxane A2 synthesis inhibitor . Its molecular formula is C14H14N2O2 .
Synthesis Analysis
In a study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Ozagrel (0.141 g, 0.00085 mol), EDCL (0.118 g, 0.0006 mol), and HOBT (0.083 g, 0.0006 mol) were added to CH2Cl2 (2 mL) and stirred for 2 h .Molecular Structure Analysis
The molecular structure of Ozagrel Methyl Ester is characterized by a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .科学研究应用
血栓烷A2合酶抑制
奥扎格雷是一种已知的血栓烷A2(TXA2)合酶抑制剂,在血栓栓塞形成和血小板聚集中起着重要作用。 该应用在预防这些疾病的医学研究中至关重要 .
药物设计与合成
新型奥扎格雷衍生物的设计与合成,包括其甲酯,是一个活跃的研究领域。 这些努力旨在提高药物的疗效并减少副作用 .
卒中治疗
正在探索奥扎格雷的特性用于治疗缺血性卒中,特别是利用药用植物中的天然化合物,以更少的副作用改善疗效 .
杂质分析
在制药生产中,了解和控制杂质至关重要。 研究奥扎格雷杂质的制备方法,包括其甲酯衍生物,对于质量控制至关重要 .
作用机制
Target of Action
Ozagrel methyl ester primarily targets thromboxane A2 (TXA2) synthase and P2Y12 , two proteins critical for platelet aggregation . TXA2 synthase is an enzyme responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. P2Y12 is a receptor that plays a crucial role in platelet activation and aggregation .
Mode of Action
Ozagrel methyl ester interacts with its targets, leading to the inhibition of TXA2 synthase and P2Y12 . This interaction results in the suppression of thromboxane A2 synthesis and platelet aggregation, thereby exerting its therapeutic effects .
Biochemical Pathways
The inhibition of TXA2 synthase and P2Y12 disrupts the biochemical pathways involved in platelet aggregation. This disruption can lead to a decrease in thromboembolism, which is a characteristic feature of conditions like ischemic stroke .
Pharmacokinetics
The pharmacokinetics of Ozagrel methyl ester involves its metabolic conversion to other compounds. After administration, Ozagrel methyl ester is metabolized to form two metabolites, M1 and M2 . The metabolic conversion of Ozagrel methyl ester to M2 and M1, and the conversion of M2 to M1, are the primary metabolic pathways of Ozagrel methyl ester in the body .
Result of Action
The result of Ozagrel methyl ester’s action is the inhibition of platelet aggregation, which can potentially reduce the risk of thromboembolic events such as stroke . It has been found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells, indicating its potential neuroprotective effect .
Action Environment
The action of Ozagrel methyl ester can be influenced by various environmental factors. For instance, the metabolic conversion of Ozagrel methyl ester to its metabolites can be affected by factors such as the presence of certain enzymes in the body . .
安全和危害
未来方向
Research on Ozagrel and its derivatives, including Ozagrel Methyl Ester, is ongoing. One study synthesized and evaluated novel ozagrel/paeonol-containing codrugs with antiplatelet aggregation activities as a potential therapeutic agent for stroke . This suggests that Ozagrel Methyl Ester and related compounds may have potential applications in the treatment of cardiovascular diseases.
生化分析
Biochemical Properties
Ozagrel methyl ester plays a significant role in biochemical reactions by inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition is achieved through the interaction of ozagrel methyl ester with thromboxane A2 synthase, an enzyme responsible for the conversion of prostaglandin H2 to thromboxane A2. By binding to the active site of thromboxane A2 synthase, ozagrel methyl ester effectively reduces the production of thromboxane A2, thereby decreasing platelet aggregation and vasoconstriction .
Cellular Effects
Ozagrel methyl ester exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, leading to vasodilation and improved blood flow. In platelets, ozagrel methyl ester inhibits aggregation, thereby reducing the risk of clot formation. Additionally, it has been shown to modulate cell signaling pathways, such as the Rho kinase pathway, which plays a role in vascular smooth muscle contraction and cell migration . Ozagrel methyl ester also influences gene expression by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of ozagrel methyl ester involves its binding to thromboxane A2 synthase, leading to the inhibition of thromboxane A2 production. This binding interaction is facilitated by the imidazole ring present in the structure of ozagrel methyl ester, which interacts with the active site of the enzyme. Additionally, ozagrel methyl ester has been shown to inhibit the activity of other enzymes involved in the arachidonic acid pathway, further reducing the production of pro-inflammatory mediators . These molecular interactions result in the overall anti-thrombotic and anti-inflammatory effects of ozagrel methyl ester.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ozagrel methyl ester have been observed to change over time. Initially, the compound exhibits a rapid onset of action, leading to immediate inhibition of thromboxane A2 synthesis and platelet aggregation. Over time, the stability and degradation of ozagrel methyl ester can influence its long-term effects on cellular function. Studies have shown that ozagrel methyl ester remains stable under physiological conditions, with minimal degradation observed over extended periods . Long-term exposure to ozagrel methyl ester has been associated with sustained anti-thrombotic effects and improved vascular function in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of ozagrel methyl ester vary with different dosages in animal models. At low doses, the compound effectively inhibits thromboxane A2 synthesis and reduces platelet aggregation without causing significant adverse effects. At higher doses, ozagrel methyl ester may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of ozagrel methyl ester plateau at certain dosages, and further increases in dosage do not result in additional therapeutic effects .
Metabolic Pathways
Ozagrel methyl ester is involved in several metabolic pathways, primarily in the liver and intestinal mucosa. The compound undergoes metabolic conversion to its primary metabolites, M1 and M2, through the action of hepatic enzymes. These metabolites are further processed and excreted via the biliary and renal routes . The metabolic pathways of ozagrel methyl ester also involve interactions with various cofactors and enzymes, such as cytochrome P450, which play a role in its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, ozagrel methyl ester is transported and distributed through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its pharmacological effects. Transporters and binding proteins, such as albumin, facilitate the movement of ozagrel methyl ester within the body . The distribution of ozagrel methyl ester is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
Ozagrel methyl ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function are influenced by its subcellular localization, as it interacts with specific enzymes and receptors within these compartments. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of ozagrel methyl ester to specific organelles . These interactions and modifications play a crucial role in the compound’s overall pharmacological effects.
属性
IUPAC Name |
methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research paper presents a new method for synthesizing ozagrel methyl ester using readily available starting materials and a straightforward reaction sequence []. The advantages of this method are its higher yield compared to existing methods and its reduced environmental impact, making it more suitable for large-scale production of this important pharmaceutical intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



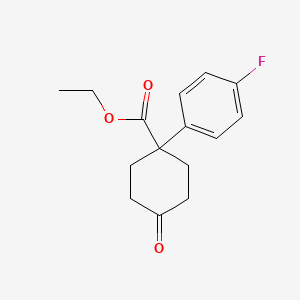
![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)
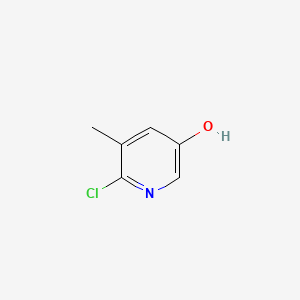
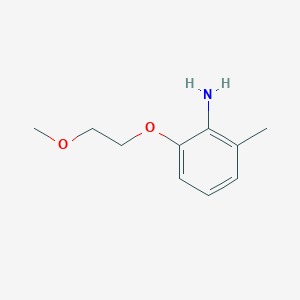
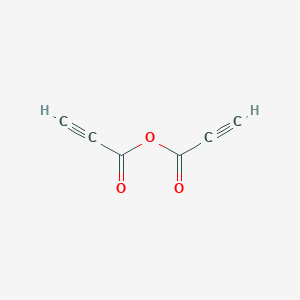




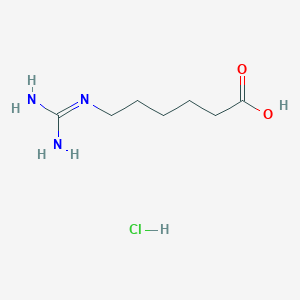
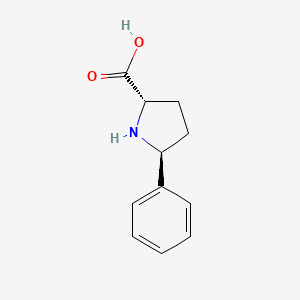
![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)
